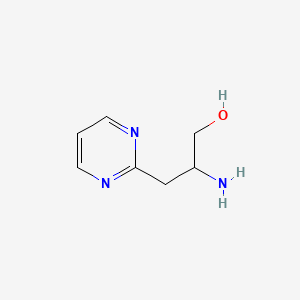![molecular formula C11H15BrO3 B13572544 (1S)-1-[4-bromo-2-(ethoxymethoxy)phenyl]ethan-1-ol](/img/structure/B13572544.png)
(1S)-1-[4-bromo-2-(ethoxymethoxy)phenyl]ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-1-[4-bromo-2-(ethoxymethoxy)phenyl]ethan-1-ol is an organic compound that belongs to the class of phenyl ethanols This compound is characterized by the presence of a bromine atom, an ethoxymethoxy group, and a hydroxyl group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-[4-bromo-2-(ethoxymethoxy)phenyl]ethan-1-ol can be achieved through several methods. One common method involves the Williamson ether synthesis, where an alkoxide ion reacts with a primary alkyl halide or tosylate in an S_N2 reaction . The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH). Another method involves the alkoxymercuration-demercuration of alkenes, where an alkene is treated with an alcohol in the presence of mercuric acetate or mercuric trifluoroacetate, followed by treatment with sodium borohydride (NaBH_4) .
Industrial Production Methods
Industrial production of this compound may involve large-scale Williamson ether synthesis or other efficient synthetic routes that ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and desired scale of production.
Analyse Des Réactions Chimiques
Types of Reactions
(1S)-1-[4-bromo-2-(ethoxymethoxy)phenyl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH_3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of a hydrogen atom in place of the bromine atom.
Substitution: Formation of various substituted phenyl ethanols depending on the nucleophile used.
Applications De Recherche Scientifique
(1S)-1-[4-bromo-2-(ethoxymethoxy)phenyl]ethan-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Potential use in studying the effects of brominated phenyl ethanols on biological systems.
Medicine: Investigated for its potential pharmacological properties and therapeutic applications.
Industry: Used in the production of dyes, perfumes, and other industrial chemicals .
Mécanisme D'action
The mechanism of action of (1S)-1-[4-bromo-2-(ethoxymethoxy)phenyl]ethan-1-ol involves its interaction with molecular targets and pathways in biological systems. The bromine atom and ethoxymethoxy group may play a role in its binding affinity and specificity towards certain enzymes or receptors. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s overall activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-1-(4-methoxyphenyl)ethan-1-one: Similar structure but with a methoxy group instead of an ethoxymethoxy group.
Phenyl ethanols: Compounds with a phenyl ring and a hydroxyl group attached to an ethan-1-ol backbone
Uniqueness
(1S)-1-[4-bromo-2-(ethoxymethoxy)phenyl]ethan-1-ol is unique due to the presence of the ethoxymethoxy group, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other phenyl ethanols and brominated compounds .
Propriétés
Formule moléculaire |
C11H15BrO3 |
|---|---|
Poids moléculaire |
275.14 g/mol |
Nom IUPAC |
(1S)-1-[4-bromo-2-(ethoxymethoxy)phenyl]ethanol |
InChI |
InChI=1S/C11H15BrO3/c1-3-14-7-15-11-6-9(12)4-5-10(11)8(2)13/h4-6,8,13H,3,7H2,1-2H3/t8-/m0/s1 |
Clé InChI |
CLMNIOTXJDBKRX-QMMMGPOBSA-N |
SMILES isomérique |
CCOCOC1=C(C=CC(=C1)Br)[C@H](C)O |
SMILES canonique |
CCOCOC1=C(C=CC(=C1)Br)C(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


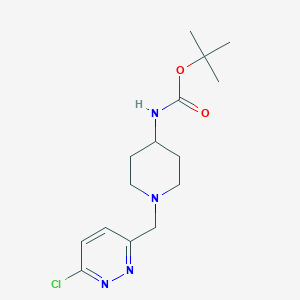
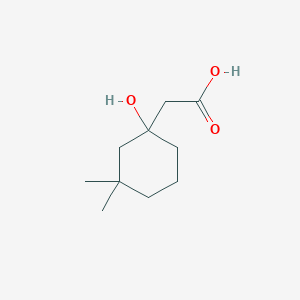
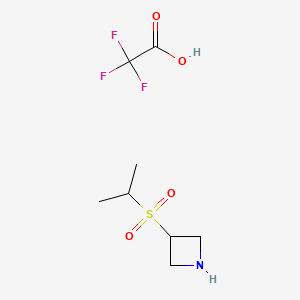
![5-nitro-N-[4-(pyrrolidine-1-sulfonyl)phenyl]thiophene-2-carboxamide](/img/structure/B13572469.png)
![Tert-butyl 3-[2-(tert-butoxycarbonylamino)ethyl]-3-hydroxy-azetidine-1-carboxylate](/img/structure/B13572483.png)
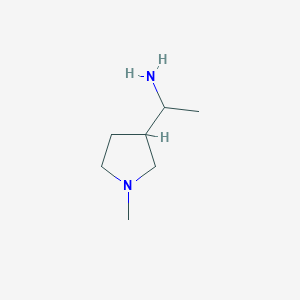
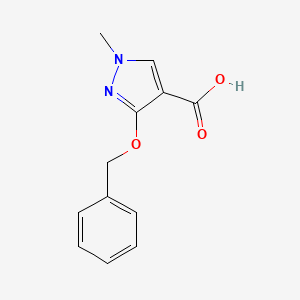
![Tert-butyl3-formyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate](/img/structure/B13572500.png)
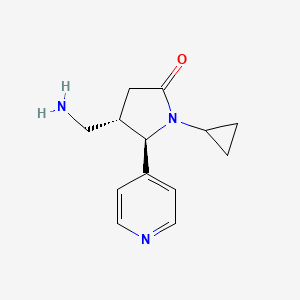
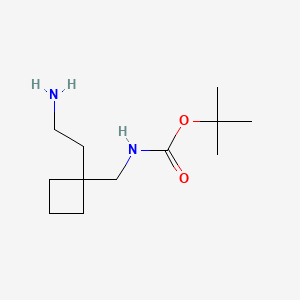
![1-{[(4-Chlorophenyl)methoxy]carbonyl}piperidine-4-carboxylicacid](/img/structure/B13572513.png)
